molecular formula C23H24BClO3 B8246847 2-(2-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8246847
M. Wt: 394.7 g/mol
InChI Key: IYRIMWTWKLIKKD-UHFFFAOYSA-N
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Description

2-(2-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a boronic ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloronaphthalene with a phenylboronic acid derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while reduction can produce various hydrocarbon derivatives .

Scientific Research Applications

2-(2-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
  • N-(2-((2-Methoxynaphthalen-1-yl)ethynyl)phenyl)benzenesulfonamide

Uniqueness

2-(2-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functional group, which imparts distinct reactivity and stability. This makes it particularly valuable in cross-coupling reactions and other synthetic applications .

Properties

IUPAC Name

2-[2-[(4-chloronaphthalen-1-yl)oxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BClO3/c1-22(2)23(3,4)28-24(27-22)19-12-8-5-9-16(19)15-26-21-14-13-20(25)17-10-6-7-11-18(17)21/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRIMWTWKLIKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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